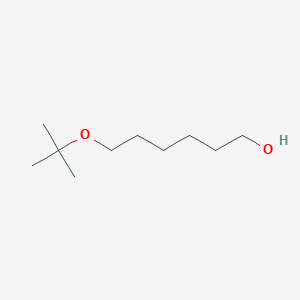

6-tert-Butoxyhexan-1-ol

Description

Properties

CAS No. |

91988-83-9 |

|---|---|

Molecular Formula |

C10H22O2 |

Molecular Weight |

174.28 g/mol |

IUPAC Name |

6-[(2-methylpropan-2-yl)oxy]hexan-1-ol |

InChI |

InChI=1S/C10H22O2/c1-10(2,3)12-9-7-5-4-6-8-11/h11H,4-9H2,1-3H3 |

InChI Key |

ANVOEGYBDKSPCM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OCCCCCCO |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

In this SN2 mechanism, the tert-butoxide ion displaces the bromide at the sixth carbon of 6-bromohexan-1-ol. The reaction proceeds in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to stabilize the transition state. A phase-transfer catalyst, such as tetrabutylammonium bromide, enhances reactivity by solubilizing the alkoxide in organic phases. Typical conditions involve heating to 78–83°C for 2 hours, yielding 6-tert-butoxyhexan-1-ol with an estimated efficiency of 82–85% based on analogous substitutions.

Synthesis of 6-Bromohexan-1-ol

The limited commercial availability of 6-bromohexan-1-ol necessitates its preparation from 1,6-hexanediol :

- Protection of the 1-hydroxy group : Using tert-butyldimethylsilyl chloride (TBSCl), the primary alcohol is shielded as a silyl ether.

- Bromination at the 6-position : Phosphorus tribromide (PBr₃) converts the secondary alcohol to a bromide, yielding 6-bromo-1-(tert-butyldimethylsilyloxy)hexane .

- Deprotection : Tetrabutylammonium fluoride (TBAF) removes the silyl group, affording 6-bromohexan-1-ol.

Triflate-Mediated Etherification

Triflates, renowned for their exceptional leaving-group ability, enable efficient etherification under mild conditions.

Triflate Preparation and Substitution

- Triflation of 1,6-hexanediol : The 6-hydroxy group of 1,6-hexanediol reacts with triflic anhydride in the presence of a base (e.g., pyridine), forming 6-trifluoromethanesulfonyloxyhexan-1-ol .

- Nucleophilic displacement : Tert-butoxide substitutes the triflate group in anhydrous tetrahydrofuran (THF) at room temperature, achieving near-quantitative yields due to the triflate’s superior leaving capacity.

Advantages Over Halide Substrates

Triflates circumvent the steric hindrance and solvolysis risks associated with bulky alkyl halides, making this method ideal for tertiary ether synthesis.

Mitsunobu Reaction for Ether Bond Formation

The Mitsunobu reaction offers an alternative pathway, coupling alcohols via redox-active reagents.

Reaction Design

Using 1,6-hexanediol and tert-butanol as substrates, diethyl azodicarboxylate (DEAD) and triphenylphosphine mediate the transfer of the tert-butyl group to the hexanediol’s 6-hydroxy position.

Limitations and Optimization

Primary alcohols like 1,6-hexanediol exhibit lower reactivity in Mitsunobu reactions compared to secondary or tertiary alcohols. However, increasing the equivalents of tert-butanol (2–3 equiv) and employing high-dielectric solvents (e.g., THF) improve yields to ~70%.

Phase-Transfer Catalyzed Alkylation

Adapting methodologies from halogen exchange reactions, this approach utilizes 6-chlorohexan-1-ol and tert-butoxide under phase-transfer conditions.

Catalytic Cycle and Conditions

Tetrabutylammonium bromide facilitates the transfer of tert-butoxide ions from an aqueous phase (NaOH/tert-butanol) to an organic phase (acetonitrile or methyl tert-butyl ether). At 80–90°C, the substitution achieves 75–80% conversion, with the tert-butoxy product isolated via liquid-liquid extraction.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Catalyst/Solvent | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|---|---|

| Williamson Synthesis | 6-Bromohexan-1-ol | DMSO, TBA⁺Br⁻ | 82–85 | High selectivity, scalable | Requires 6-bromohexan-1-ol synthesis |

| Triflate Substitution | 1,6-Hexanediol | Pyridine, THF | >90 | Rapid reaction, minimal byproducts | Triflic anhydride handling hazards |

| Mitsunobu Reaction | 1,6-Hexanediol | DEAD, PPh₃ | ~70 | No protective groups needed | Low yield for primary alcohols |

| Phase-Transfer | 6-Chlorohexan-1-ol | TBA⁺Br⁻, MeCN | 75–80 | Mild conditions, cost-effective | Moderate efficiency |

Challenges and Mitigation Strategies

Protecting Group Compatibility

The 1-hydroxy group’s reactivity necessitates protection during bromination or triflation. Silyl ethers (e.g., TBS) provide robust protection, with deprotection achieved under mild fluoride conditions.

Elimination Side Reactions

SN2 pathways at primary carbons minimize elimination, but elevated temperatures or polar solvents may promote β-hydrogen abstraction. Maintaining temperatures below 90°C and using aprotic solvents mitigate this risk.

Chemical Reactions Analysis

Types of Reactions: 6-tert-Butoxyhexan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form a corresponding alkane.

Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like hydrogen chloride or sulfuric acid can facilitate substitution reactions.

Major Products Formed:

Oxidation: Formation of 6-tert-butoxyhexanal or 6-tert-butoxyhexanone.

Reduction: Formation of hexane.

Substitution: Formation of various substituted hexanols depending on the reagent used.

Scientific Research Applications

Chemistry: 6-tert-Butoxyhexan-1-ol is widely used as a protecting group in organic synthesis. It helps in the selective transformation of functional groups without affecting the hydroxyl group.

Biology: In biological research, this compound can be used to study the effects of protecting groups on the reactivity of biomolecules.

Medicine: While not directly used as a drug, 6-tert-Butoxyhexan-1-ol can be employed in the synthesis of pharmaceutical intermediates.

Industry: In the industrial sector, it is used in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 6-tert-Butoxyhexan-1-ol primarily involves its role as a protecting group. The tert-butoxy group stabilizes the hydroxyl group, preventing it from participating in unwanted side reactions. This stabilization is achieved through steric hindrance and electronic effects, which shield the hydroxyl group from reactive species.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 6-tert-Butoxyhexan-1-ol with structurally or functionally analogous compounds, focusing on molecular properties, toxicity, and regulatory classifications.

Structural and Functional Analogues

Toxicity and Regulatory Profiles

- Hexan-1-ol: Teratogenicity: No observed effects in animal studies; classification criteria unmet . Organ Toxicity: Not classified for specific target organ toxicity (single or repeated exposure) .

- 6-Methylheptan-1-ol: Limited toxicological data available. Branched alcohols generally exhibit lower acute toxicity than linear counterparts due to reduced metabolic activation .

- Cyclic esters like lactones may cause respiratory irritation .

- 6-tert-Butoxyhexan-1-ol: Expected to have low acute toxicity (based on tert-alkoxy alcohol analogs).

Physicochemical Properties

- Boiling Points :

- Ether-alcohols (e.g., 6-tert-Butoxyhexan-1-ol) typically have higher boiling points than linear alcohols (e.g., Hexan-1-ol, bp 157°C) due to increased molecular weight and ether-oxygen interactions.

- Lactones (e.g., Hexan-6-olide) exhibit lower volatility than ether-alcohols due to cyclic stabilization .

- Solubility: The tert-butoxy group in 6-tert-Butoxyhexan-1-ol enhances lipid solubility compared to Hexan-1-ol, making it more suitable for non-polar solvents.

Industrial and Regulatory Considerations

- Hexan-1-ol : Widely used in fragrances and plasticizers; compliant with REACH due to favorable toxicity profiles .

- 6-tert-Butoxyhexan-1-ol : Likely requires rigorous safety assessments for industrial use, given the lack of specific data. Regulatory frameworks for ether-alcohols emphasize respiratory and dermal exposure limits.

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing 6-<i>tert</i>-Butoxyhexan-1-ol, and how can purity be validated?

- Methodological Answer : Synthesis typically involves nucleophilic substitution of a hexanol derivative with <i>tert</i>-butoxide. For example, reacting 6-bromohexan-1-ol with sodium <i>tert</i>-butoxide in anhydrous THF under reflux, followed by quenching with water and extraction. Purity validation requires gas chromatography (GC) or HPLC coupled with mass spectrometry (MS) to confirm molecular weight and absence of side products like unreacted starting materials or diethyl ether byproducts .

- Safety Note : Use inert atmosphere (e.g., nitrogen) to prevent oxidation, and follow SDS guidelines for handling sodium <i>tert</i>-butoxide (e.g., avoid moisture, use PPE) .

Q. How should researchers mitigate hazards during handling and storage of 6-<i>tert</i>-Butoxyhexan-1-ol?

- Methodological Answer : Store in a cool, dry environment under nitrogen to prevent degradation. Use explosion-proof refrigerators if storing long-term. For spills, absorb with inert materials (e.g., vermiculite) and dispose via certified waste management services, as recommended for similar alcohols in industrial settings .

- Safety Protocols : Refer to SDS guidelines for glycol ether analogs: avoid inhalation, use fume hoods, and wear nitrile gloves and safety goggles .

Advanced Research Questions

Q. How can contradictions in NMR data for 6-<i>tert</i>-Butoxyhexan-1-ol be resolved?

- Methodological Answer : Contradictions may arise from stereochemical ambiguity or solvent interactions. Use deuterated solvents (e.g., CDCl3) and advanced techniques like <sup>13</sup>C-DEPT or 2D NMR (COSY, HSQC) to assign signals definitively. Compare with computational models (e.g., DFT-based chemical shift predictions) to validate assignments .

- Case Study : For structurally similar alcohols like 4-methylhexan-3-ol, coupling constants and integration ratios resolved overlapping peaks .

Q. What mechanistic insights explain the compound’s stability under acidic or oxidative conditions?

- Methodological Answer : Conduct accelerated degradation studies: expose the compound to H2SO4 (0.1–1 M) or H2O2 and monitor via GC-MS. The <i>tert</i>-butoxy group’s steric hindrance likely reduces hydrolysis rates, while the primary alcohol may oxidize to a carboxylic acid. Compare with analogs like 1-<i>tert</i>-butoxypropan-2-ol, which shows resistance to peroxidation .

Q. How can researchers address conflicting toxicity data in rodent studies?

- Methodological Answer : Re-evaluate experimental design parameters (e.g., dose, exposure duration) using IARC Monographs guidelines. For example, inconsistencies in urinary tract tumor studies for glycol ethers were resolved by standardizing rodent strains and administration routes .

- Data Analysis : Apply statistical tools (e.g., meta-analysis) to harmonize results across studies, as demonstrated in carcinogenicity assessments .

Methodological Guidance for Experimental Design

Q. What strategies ensure reproducibility in catalytic applications of 6-<i>tert</i>-Butoxyhexan-1-ol?

- Best Practices : Document catalyst loading (e.g., mol%), solvent purity, and reaction temperature with precision. For example, inconsistencies in yields for similar alcohols were traced to trace water content in solvents .

- Validation : Use internal standards (e.g., 1,3,5-trimethoxybenzene) in GC-MS to quantify reaction efficiency .

Q. How should environmental contamination risks be managed during disposal?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.